5-Fluoro-2-phenylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-phenylbenzoic acid is a fluorinated benzoic acid compound . It has a molecular formula of C13H9FO2 and a molecular weight of 216.21 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-phenylbenzoic acid consists of a benzene ring (phenyl group) attached to a carboxylic acid group and a fluorine atom . The InChI key for this compound is UMKQVJNACDJQQK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Fluoro-2-phenylbenzoic acid is a powder with a melting point of 112-114°C .Scientific Research Applications

Synthesis and Material Science

Pharmaceutical and Biological Research

In pharmaceutical research, 5-Fluoro-2-phenylbenzoic acid derivatives have shown promise in various therapeutic areas. For example, 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group, synthesized from 4-fluoro-3-phenoxybenzoic acid, exhibited low insecticidal activity, indicating potential for development into safer pesticides or bioactive molecules (T. Mohan et al., 2004).

Furthermore, fluorinated 2-(4-aminophenyl)benzothiazoles, synthesized from similar fluoro-benzoic acids, demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, suggesting their potential as anticancer agents (I. Hutchinson et al., 2001).

Chemical Engineering and Catalysis

In the field of chemical engineering and catalysis, 5-Fluoro-2-phenylbenzoic acid and its derivatives have been explored as building blocks for solid-phase synthesis, enabling the preparation of diverse heterocyclic compounds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been employed as a multireactive building block for the synthesis of various nitrogenous heterocycles, illustrating the compound's utility in generating complex molecular architectures (Soňa Křupková et al., 2013).

Diagnostic and Imaging Applications

In the domain of diagnostic and imaging applications, derivatives of 5-Fluoro-2-phenylbenzoic acid have been explored as potential PET (Positron Emission Tomography) cancer imaging agents. Carbon-11 labeled fluorinated 2-arylbenzothiazoles, derived from such compounds, could serve as novel probes for imaging tyrosine kinase in cancers, showcasing the potential of 5-Fluoro-2-phenylbenzoic acid derivatives in medical diagnostics (Min Wang et al., 2006).

Drug Delivery Systems

Additionally, 5-Fluoro-2-phenylbenzoic acid derivatives have been investigated for their potential in drug delivery systems. For instance, a microporous MOF synthesized from 4,4'-(9-H carbazole-3,6-diyl)dibenzoic acid demonstrated an outstanding loading capacity for 5-fluorouracil, indicating its potential as a drug carrier with minimal cytotoxicity effects (P. Bag et al., 2016).

Safety and Hazards

properties

IUPAC Name |

5-fluoro-2-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKQVJNACDJQQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588052 |

Source

|

| Record name | 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-phenylbenzoic acid | |

CAS RN |

926219-69-4 |

Source

|

| Record name | 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

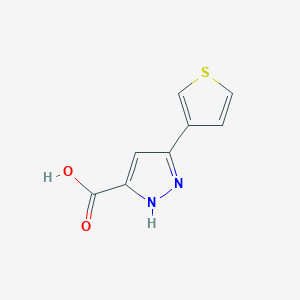

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

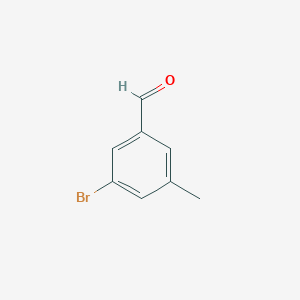

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)